

Step-by-step guide for the synthesis of 2-(2-Bromoethyl)benzaldehyde

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Compound of Interest

Compound Name: 2-(2-Bromoethyl)benzaldehyde

Cat. No.: B1278586

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Synthesis of 2-(2-Bromoethyl)benzaldehyde: An Application Note Abstract

This document provides a detailed protocol for the synthesis of 2-(2-

Bromoethyl)benzaldehyde, a key intermediate in the preparation of various pharmaceutical and fine chemical compounds.[1][2] The synthesis outlined is a two-step process commencing from 2-indanone, involving a reductive cleavage followed by bromination. This application note is intended for researchers and professionals in the fields of organic synthesis and drug development.

Introduction

2-(2-Bromoethyl)benzaldehyde (CAS No: 22901-09-3) is a versatile bifunctional molecule containing both an aldehyde and a bromoethyl group.[1] This unique structure allows for a wide range of subsequent chemical transformations, making it a valuable building block in organic synthesis.[1] Its primary applications are as an intermediate in the production of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1][2] The dual reactivity of the aldehyde (susceptible to nucleophilic addition) and the bromoethyl moiety (susceptible to nucleophilic substitution) enables its use in constructing diverse molecular scaffolds.[1]

Physical and Chemical Properties:



Molecular Formula: C₉H₉BrO[3][4][5][6]

Molecular Weight: 213.07 g/mol [1][3][4][5][6][7]

Appearance: Pale yellow liquid[1]

Boiling Point: ~274 °C[2][3]

Density: ~1.448 g/cm³[1][2][3]

Synthesis Protocol

The synthesis of **2-(2-Bromoethyl)benzaldehyde** is achieved through a two-step sequence starting from 2-indanone. The first step involves the reductive cleavage of the cyclic ketone to form 2-(2-hydroxyethyl)benzaldehyde. The second step is the bromination of the resulting alcohol.

Step 1: Reductive Cleavage of 2-Indanone

This step converts 2-indanone to 2-(2-hydroxyethyl)benzaldehyde using a reducing agent such as sodium borohydride, followed by an acidic workup.

Step 2: Bromination of 2-(2-hydroxyethyl)benzaldehyde

The intermediate alcohol is then converted to the target bromoalkane using a standard brominating agent like phosphorus tribromide (PBr₃).

Detailed Experimental Protocol

Materials and Reagents:

- 2-Indanone
- Sodium borohydride (NaBH₄)
- Methanol (MeOH)
- Hydrochloric acid (HCl), aqueous solution



- Dichloromethane (DCM)
- Phosphorus tribromide (PBr₃)
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Anhydrous magnesium sulfate (MgSO₄)
- Ethyl acetate (EtOAc)
- Hexanes

Equipment:

- · Round-bottom flasks
- · Magnetic stirrer and stir bars
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- · Standard laboratory glassware
- · Ice bath

Procedure:

Step 1: Synthesis of 2-(2-hydroxyethyl)benzaldehyde

- In a 250 mL round-bottom flask, dissolve 2-indanone (10.0 g, 75.7 mmol) in methanol (100 mL).
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (2.86 g, 75.7 mmol) to the stirred solution in small portions over 30 minutes.



- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
- Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2-3).
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
- Filter the solution and concentrate under reduced pressure to yield crude 2-(2-hydroxyethyl)benzaldehyde, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(2-Bromoethyl)benzaldehyde

- Dissolve the crude 2-(2-hydroxyethyl)benzaldehyde from the previous step in dichloromethane (100 mL) in a 250 mL round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add phosphorus tribromide (PBr₃) (9.2 mL, 98.4 mmol) dropwise to the stirred solution.
- After the addition, allow the mixture to warm to room temperature and stir for 12 hours.
- Carefully pour the reaction mixture onto crushed ice (approx. 100 g).
- Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: 10:1 Hexanes/Ethyl Acetate) to afford pure **2-(2-Bromoethyl)benzaldehyde**.



Data Presentation

Table 1: Reagent Quantities and Molar Equivalents

Reagent	Molecular Weight (g/mol)	Amount Used	Moles (mmol)	Molar Eq.
Step 1				
2-Indanone	132.16	10.0 g	75.7	1.0
Sodium Borohydride	37.83	2.86 g	75.7	1.0
Step 2				
2-(2- hydroxyethyl)ben zaldehyde	150.18	(from Step 1)	~75.7	1.0

| Phosphorus Tribromide | 270.69 | 9.2 mL (26.6 g) | 98.4 | 1.3 |

Table 2: Reaction Conditions and Expected Yield

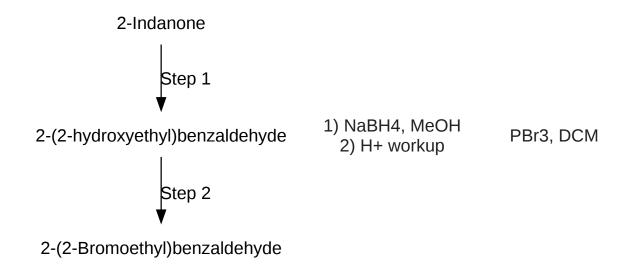
Step	Reaction	Solvent	Temperatur e	Time	Expected Yield
1	Reduction	Methanol	0 °C to RT	4 h	>90% (crude)

| 2 | Bromination | Dichloromethane | 0 $^{\circ}$ C to RT | 12 h | 70-80% |

Visualizations

Diagram 1: Reaction Scheme



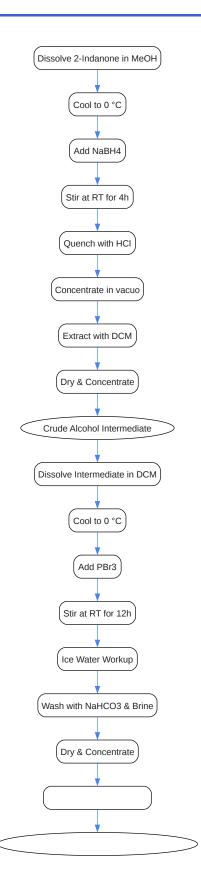


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Caption: Synthesis pathway from 2-indanone to the target compound.

Diagram 2: Experimental Workflow





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Caption: Step-by-step experimental workflow for the synthesis.



Safety and Handling

General Precautions:

- All manipulations should be performed in a well-ventilated fume hood.
- Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[8][9]
- An eyewash station and safety shower should be readily accessible.[9]

Chemical-Specific Hazards:

- **2-(2-Bromoethyl)benzaldehyde**: Harmful if swallowed, in contact with skin, or if inhaled.[7] Causes skin and serious eye irritation.[7]
- Phosphorus Tribromide (PBr₃): Corrosive and toxic. Reacts violently with water. Handle with extreme care under an inert atmosphere if possible.
- Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas.
- Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

Waste Disposal:

- All organic and halogenated waste must be collected in appropriately labeled containers for disposal according to institutional guidelines.
- Aqueous waste should be neutralized before disposal. Do not pour organic solvents down the drain.[9]

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